molecular formula C5H11NO2S B173484 (2S)-2-ammonio-4-(methylsulfanyl)butanoate CAS No. 128488-79-9

(2S)-2-ammonio-4-(methylsulfanyl)butanoate

Cat. No.: B173484
CAS No.: 128488-79-9
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-BYPYZUCNSA-N
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Description

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)
L-Methionine, also known as liquimeth or pedameth, belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Methionine is a drug which is used for protein synthesis including the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate. L-Methionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Methionine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, cerebrospinal fluid, saliva, and blood. Within the cell, L-methionine is primarily located in the mitochondria and cytoplasm. L-Methionine exists in all eukaryotes, ranging from yeast to humans. Dimethylglycine and L-methionine can be biosynthesized from betaine and homocysteine;  which is mediated by the enzyme betaine--homocysteine S-methyltransferase 1. In humans, L-methionine is involved in spermidine and spermine biosynthesis pathway, the arbekacin action pathway, the lincomycin action pathway, and the tobramycin action pathway. L-Methionine is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, cystathionine Beta-synthase deficiency, the hypermethioninemia pathway, and the homocystinuria-megaloblastic anemia due to defect in cobalamin metabolism, CBLG complementation type pathway. L-Methionine is a potentially toxic compound.
L-methionine is the L-enantiomer of methionine. It has a role as a nutraceutical, a micronutrient, an antidote to paracetamol poisoning, a human metabolite and a mouse metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, a methionine and a L-alpha-amino acid. It is a conjugate base of a L-methioninium. It is a conjugate acid of a L-methioninate. It is an enantiomer of a D-methionine. It is a tautomer of a L-methionine zwitterion.

Mechanism of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids;  this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Protein degradation/
Methionine dependence, the inability of cells to grow when the amino acid methionine is replaced in culture medium by its metabolic precursor homocysteine, is characteristic of many cancer cell lines and some tumors in situ. Most cell lines proliferate normally under these conditions. The methionine dependent tumorigenic human melanoma cell line MeWo-LC1 was derived from the methionine independent non-tumorigenic line, MeWo. MeWo-LC1 has a cellular phenotype identical to that of cells from patients with the cblC inborn error of cobalamin metabolism, with decreased synthesis of cobalamin coenzymes and decreased activity of the cobalamin-dependent enzymes methionine synthase and methylmalonylCoA mutase. Inability of cblC cells to complement the defect in MeWo-LC1 suggested that it was caused by decreased activity of the MMACHC gene. However, no potentially disease causing mutations were detected in the coding sequence of MMACHC in MeWo-LC1. No MMACHC expression was detected in MeWo-LC1 by quantitative or non-quantitative PCR. There was virtually complete methylation of a CpG island at the 5'-end of the MMACHC gene in MeWo-LC1, consistent with inactivation of the gene by methylation. The CpG island was partially methylated (30-45%) in MeWo and only lightly methylated (2-11%) in control fibroblasts. Infection of MeWo-LC1 with wild type MMACHC resulted in correction of the defect in cobalamin metabolism and restoration of the ability of cells to grow in medium containing homocysteine. /It was concluded/ that epigenetic inactivation of the MMACHC gene is responsible for methionine dependence in MeWo-LC1.

Properties

CAS No.

128488-79-9

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-methylsulfanylbutanoate

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

FFEARJCKVFRZRR-BYPYZUCNSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])[NH3+]

SMILES

CSCCC(C(=O)[O-])[NH3+]

Canonical SMILES

CSCCC(C(=O)[O-])[NH3+]

boiling_point

sublimes at 367° F (NTP, 1992)
181 °C (decomposes)

Color/Form

Minute hexagonal plates from dilute alcohol
Colorless or white, lustrous plates or as white, crystalline powde

density

1.178 at 68 °F (NTP, 1992)

melting_point

536 to 540 °F decomposes 541.4-543.2° F (NTP, 1992)
283 dec °C
280-282 °C (decomposes, sealed capillary)
284°C

63-68-3
3654-96-4
58576-49-1

physical_description

Minute hexagonal plates from dilute alcohol. (NTP, 1992)
Solid

solubility

Soluble (NTP, 1992)
56600 mg/L (at 25 °C)
Soluble in water but the crystals are somewhat water-repellant at first
Soluble in warm dilute alcohol;  insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone
Slightly soluble in acetic acid
In water, 56.6 g/L at 25 °C
56.6 mg/mL

Synonyms

L-Isomer Methionine
L-Methionine
Liquimeth
Methionine
Methionine, L Isomer
Methionine, L-Isomer
Pedameth

vapor_pressure

8.14X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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